N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide

Description

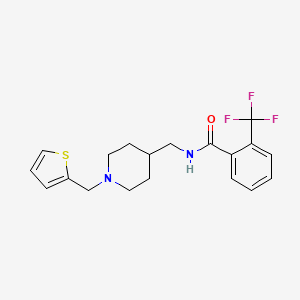

This compound features a benzamide core substituted with a trifluoromethyl group at position 2. The amide nitrogen is linked to a piperidine ring, which is further functionalized with a thiophen-2-ylmethyl group at the 1-position and a methylene bridge at the 4-position. This structural motif is common in medicinal chemistry for targeting enzymes or receptors with hydrophobic binding pockets.

Properties

IUPAC Name |

N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N2OS/c20-19(21,22)17-6-2-1-5-16(17)18(25)23-12-14-7-9-24(10-8-14)13-15-4-3-11-26-15/h1-6,11,14H,7-10,12-13H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXSBNHBSGBXKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC=C2C(F)(F)F)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors.

Attachment of the Thiophene Group: The thiophene group can be introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the piperidine intermediate.

Formation of the Benzamide Moiety: The final step involves the reaction of the piperidine-thiophene intermediate with a trifluoromethyl-substituted benzoyl chloride to form the desired benzamide.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the context of neurological disorders.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity, while the piperidine and thiophene rings contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Structural Analogues from Evidence

The following compounds share key structural features with the target molecule, such as a benzamide core, trifluoromethyl groups, or piperidine-thiophene hybrids:

Key Differences and Implications

In contrast, 's analogue replaces this with a 2-(methylthio)benzyl group, which combines a benzene ring with a methylthio (-SMe) substituent, enhancing hydrophobicity but reducing π-electron density compared to thiophene. 's compound incorporates a pyridinyl-thiazole moiety on piperidine, adding hydrogen-bonding capability from the pyridine nitrogen but increasing steric bulk.

Benzamide Modifications: The target molecule and 's compound both retain the 2-(trifluoromethyl)benzamide motif, which is critical for metabolic resistance. However, replaces the piperidine-thiophene system with a thiomorpholine-thienopyrimidine scaffold, altering solubility and binding kinetics. 's derivative (17h) introduces a guanidinobenzyl group, which may enhance solubility via the polar guanidine moiety but could reduce blood-brain barrier permeability.

The trifluoromethyl group likely contributes to this activity by stabilizing ligand-receptor interactions . 's thiomorpholine-thienopyrimidine derivatives (e.g., 8e) are designed for kinase inhibition, highlighting the versatility of the trifluoromethyl benzamide scaffold in diverse therapeutic contexts.

Biological Activity

N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C15H17F3N2OS

- Molecular Weight : 336.37 g/mol

- Key Functional Groups : Piperidine, thiophene, trifluoromethyl, and benzamide moieties.

The presence of the trifluoromethyl group is significant for enhancing lipophilicity and biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Several studies have highlighted the anticancer potential of related compounds. For example, a study on piperidine derivatives demonstrated that they could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as AKT/mTOR, which are critical in cancer cell survival .

The proposed mechanism of action for this compound involves:

- Interaction with Receptors : The piperidine and thiophene moieties may interact with biological targets such as enzymes or receptors, leading to altered cellular responses.

- Signal Transduction Modulation : The compound may influence pathways involved in cell growth and apoptosis.

Case Studies

- Study on Anticancer Activity :

- Antimicrobial Efficacy :

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Preparation of the Piperidine Derivative : This involves cyclization reactions from appropriate precursors.

- Introduction of the Thiophen-2-ylmethyl Group : Achieved through nucleophilic substitution.

- Formation of the Benzamide Linkage : Reaction with a suitable benzoyl chloride leads to the final product.

Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | Piperidine precursors |

| 2 | Nucleophilic Substitution | Thiophenes |

| 3 | Acylation | Benzoyl chloride |

Chemical Reactions Analysis

Key Reaction Steps

-

Piperidine Alkylation

The thiophen-2-ylmethyl group is introduced via alkylation of the piperidine nitrogen. This step typically employs a nucleophilic substitution reaction using 2-(chloromethyl)thiophene or a Mitsunobu reaction with thiophen-2-ylmethanol in the presence of catalysts like piperidine (as reported in for similar intermediates). -

Amide Bond Formation

The benzamide moiety is synthesized via coupling of 2-(trifluoromethyl)benzoic acid with the primary amine of (1-(thiophen-2-ylmethyl)piperidin-4-yl)methanamine. Common coupling agents include:-

HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) in DMSO .

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with DMSO or THF .

Typical yields range from 50–87% under optimized conditions .

-

Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Piperidine alkylation | 2-(Chloromethyl)thiophene, piperidine, EtOH | 70–80 | |

| Amide coupling | HATU, DIPEA, DMSO, rt, 12 h | 75–87 |

Trifluoromethyl Benzamide

-

The electron-withdrawing trifluoromethyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitutions.

-

Stability under acidic conditions is notable due to the inductive effect of CF₃, but hydrolysis may occur under prolonged basic conditions .

Piperidine-Thiophene Hybrid

-

The thiophene ring participates in electrophilic aromatic substitution (e.g., bromination or nitration at the 5-position).

-

The tertiary amine in piperidine undergoes protonation under acidic conditions or alkylation with electrophiles .

Side Reactions and Byproducts

-

Incomplete Alkylation : Residual unsubstituted piperidine may form if stoichiometry or reaction time is inadequate.

-

Oxidation of Thiophene : Prolonged exposure to strong oxidizers (e.g., H₂O₂) could yield sulfoxide or sulfone derivatives .

-

Amide Hydrolysis : Under harsh basic conditions, the benzamide may hydrolyze to 2-(trifluoromethyl)benzoic acid and the corresponding amine .

Purification and Characterization

Q & A

Q. What are the recommended synthetic routes for N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions, including:

- Amide coupling : Use of coupling agents like HBTU or BOP with triethylamine (Et3N) in THF to join the benzamide and piperidine-thiophene moieties .

- Purification : Silica gel column chromatography is standard for isolating intermediates and final products .

- Yield optimization : Adjust stoichiometry (e.g., 1:1 molar ratios of reactants) and monitor reaction progress via TLC or LCMS. Extended reaction times (e.g., 12–24 hours) improve conversion .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm structural integrity, with characteristic shifts for the trifluoromethyl group (~δ 125–130 ppm in <sup>19</sup>F NMR) and thiophene protons (δ 6.8–7.5 ppm) .

- Mass spectrometry : HRMS (ESI) validates molecular weight (e.g., m/z ~439 [M+H]<sup>+</sup> for similar benzamide derivatives) .

- HPLC : Retention times (e.g., ~1.6 minutes under QC-SMD-TFA05 conditions) assess purity .

Q. What safety precautions are necessary during handling?

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection are mandatory due to acute toxicity and skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .

- First aid : Immediate flushing with water for eye/skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?

- Lipophilicity : The CF3 group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility. Computational modeling (e.g., Schrödinger’s QikProp) can predict ADME parameters .

- Metabolic stability : The group resists oxidative metabolism, prolonging half-life. In vitro assays (e.g., liver microsomes) validate stability .

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays with standardized concentrations (e.g., 1–100 µM) to confirm IC50 values .

- Off-target screening : Use kinase or receptor panels to identify non-specific interactions .

- Structural analogs : Compare activity of derivatives (e.g., replacing thiophene with pyridine) to isolate pharmacophore contributions .

Q. How can in vivo efficacy be evaluated for this compound in disease models?

- Animal models : For cancer or viral infection studies, use xenograft mice or viral challenge models (e.g., influenza) with dosing regimens of 10–50 mg/kg/day .

- Biomarker analysis : Measure tumor volume reduction (caliper) or viral load (qPCR) .

- Toxicity endpoints : Monitor weight loss, organ histopathology, and hematological parameters .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Docking simulations : AutoDock Vina or Glide can predict binding to targets like smoothened receptors (e.g., Taladegib analogs ).

- QSAR models : Use MOE or RDKit to correlate substituent effects (e.g., piperidine methylation) with activity .

Contradictions and Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.